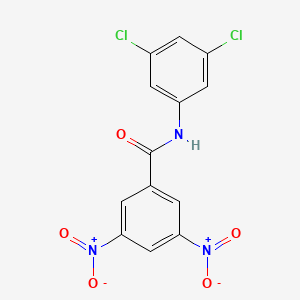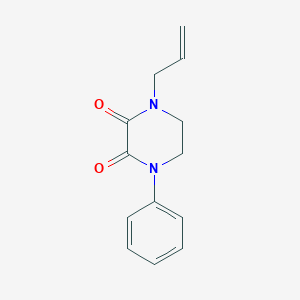
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione, commonly known as PPPD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. The compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Reaction and Structural Analysis
- 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione has been investigated in reactions with substituted indenes, primarily leading to 1,2-addition products, which then isomerize to ene adducts. This reaction has implications in the synthesis and structural analysis of organic compounds (Smonou, Orfanopoulos, & Foote, 1988).
Synthesis and Antimicrobial Studies
- The compound has been synthesized and characterized using various techniques, including X-ray analysis, NMR, and density function theory. It demonstrated moderate antimicrobial activity against specific bacterial strains, highlighting its potential in antimicrobial research (Ghabbour & Qabeel, 2016).
Pharmacophore Models and Affinity Studies
- In another study, derivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione were assessed for their affinity for 5-HT1A receptors, using SAR analysis based on pharmacophore models. This has implications in developing compounds with specific receptor affinities, which is valuable in pharmaceutical research (Handzlik et al., 2011).
Oxidation Reactions and Polymerization
- Its derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used effectively as oxidizing agents in the conversion of specific compounds under mild conditions, which is significant in the field of organic synthesis and material science (Zolfigol et al., 2006).
Tautomeric and Acid-Base Studies
- Studies on the tautomeric and acid-base properties of azoderivatives of 1-Phenyl-4-prop-2-enylpiperazine-2,3-dione provide insights into the structural dynamics of these compounds, which is critical in understanding their chemical behavior and potential applications (Mahmudov et al., 2011).
Selective Membrane Electrodes
- The use of its derivatives as ionophores in copper-selective poly(vinyl) chloride membrane electrodes demonstrates the potential for application in analytical chemistry, particularly in ion-selective electrodes and environmental monitoring (Kopylovich, Mahmudov, & Pombeiro, 2011).
Propiedades
IUPAC Name |
1-phenyl-4-prop-2-enylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRZFFIAAIWIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-prop-2-enylpiperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


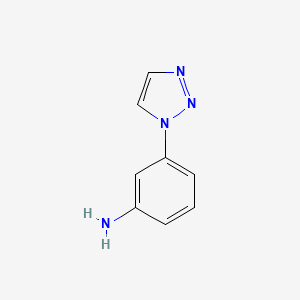

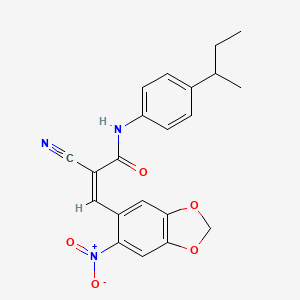

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)
![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
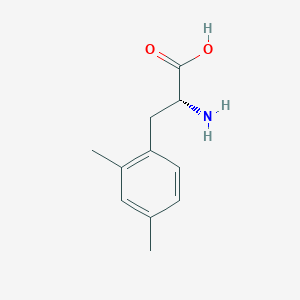
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
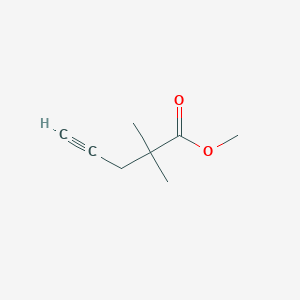
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
